a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-

Catalog No.
S1540732
CAS No.
116501-53-2
M.F
C40H40O5S
M. Wt
632.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(ph...

CAS Number

116501-53-2

Product Name

a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-

IUPAC Name

(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane

Molecular Formula

C40H40O5S

Molecular Weight

632.8 g/mol

InChI

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39+,40-/m1/s1

InChI Key

IKCMSYGNAFDJNX-WUXZAEFSSA-N

SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
  • This compound is a derivative of a-D-mannopyranoside, a sugar molecule derived from D-mannose, a hexose sugar found in plants and some bacteria [].
  • The "phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-" portion describes modifications to the sugar molecule. Here:
    • Four hydroxyl groups (OH) at positions 2, 3, 4, and 6 on the sugar ring are replaced with benzyl groups (phenylmethyl, CH2Ph) [].
    • The anomeric carbon (C1) has a sulfur atom (S) replacing the oxygen (O) typically found in glycosides (saccharide with a glycosidic bond).

Molecular Structure Analysis

  • This molecule combines a carbohydrate (sugar) unit with a modified pyranose ring (a six-membered sugar ring) with modifications at various positions.
  • The presence of four bulky benzyl groups likely hinders interactions compared to the parent a-D-mannopyranoside.
  • The replacement of the anomeric oxygen with sulfur creates a thioglycoside, which can have different chemical properties and biological effects compared to a regular glycoside [].

Chemical Reactions Analysis

  • The benzyl groups might be cleaved under acidic or basic conditions, yielding the parent a-D-mannopyranoside derivative with a thiol group (SH) at the anomeric position.
  • The C-S bond might be susceptible to oxidation, converting the sulfur to a sulfoxide or sulfone.

Physical And Chemical Properties Analysis

No data exists on specific properties like melting point, boiling point, or solubility for this compound. Due to the presence of the bulky benzyl groups and the thiol group, it is likely to be a solid with low solubility in water but potentially soluble in organic solvents.

  • Organic thiols can have unpleasant odors.
  • Depending on the substituent on the phenyl ring (Ph), the compound could have potential for skin irritation or other hazards commonly associated with aromatic compounds.

XLogP3

7.9

Dates

Modify: 2023-08-15

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